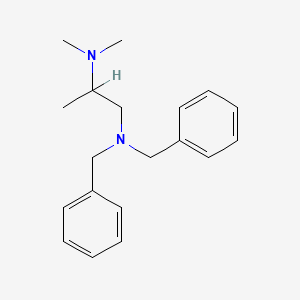
4-ヒドロキシ-3-メトキシベンゼンスルホン酸
概要
説明
科学的研究の応用
4-Hydroxy-3-methoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: Utilized as an expectorant in pharmaceutical formulations to treat respiratory conditions.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
4-Hydroxy-3-methoxybenzenesulfonic acid, also known as guaiacolsulfonic acid , primarily targets the respiratory tract. It is commonly used as an expectorant , a type of drug that increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing .
Mode of Action
As an expectorant, it is believed to work by increasing the volume of secretions in the respiratory tract, thereby facilitating their removal . This action helps to clear mucus from the airways, making it easier to breathe.
Biochemical Pathways
This results in a decreased viscosity of bronchial secretions and an increase in sputum volume, which improves ciliary action to remove sputum .
Result of Action
The primary result of the action of 4-Hydroxy-3-methoxybenzenesulfonic acid is the increased volume of secretions in the respiratory tract, leading to improved clearance of mucus. This can alleviate symptoms associated with conditions such as bronchitis and sinusitis, where excessive or thick mucus can obstruct the airways and cause difficulty breathing .
生化学分析
Biochemical Properties
4-Hydroxy-3-methoxybenzenesulfonic acid plays a significant role in biochemical reactions, particularly in increasing the volume of secretions in the respiratory tract, thereby facilitating their removal by ciliary action and coughing . This compound interacts with various enzymes and proteins involved in the respiratory system. For instance, it is known to interact with mucolytic enzymes that decrease the viscosity of mucus, facilitating its removal . Additionally, it may interact with antitussive agents that suppress the cough reflex .
Cellular Effects
4-Hydroxy-3-methoxybenzenesulfonic acid influences various types of cells and cellular processes. It primarily affects the epithelial cells lining the respiratory tract by increasing the volume of secretions . This compound also impacts cell signaling pathways related to mucus production and secretion. Furthermore, it may influence gene expression related to the production of mucins, which are glycoproteins that constitute mucus . The overall effect is an enhancement of the body’s ability to clear mucus from the respiratory tract.
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-3-methoxybenzenesulfonic acid involves its interaction with mucolytic enzymes and other biomolecules in the respiratory tract . It binds to these enzymes, enhancing their activity and leading to the breakdown of mucus. Additionally, this compound may inhibit certain pathways that suppress mucus production, thereby increasing the overall volume of secretions . Changes in gene expression related to mucin production are also observed, contributing to its expectorant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-3-methoxybenzenesulfonic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that its effects on cellular function, particularly in the respiratory tract, remain consistent over time . Degradation products may form, which could potentially alter its efficacy .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-3-methoxybenzenesulfonic acid vary with different dosages in animal models. At lower doses, it effectively increases mucus production and facilitates its removal without significant adverse effects . At higher doses, toxic effects such as irritation of the respiratory tract and potential damage to epithelial cells have been observed . Threshold effects are noted, where a minimum effective dose is required to achieve the desired expectorant effect .
Metabolic Pathways
4-Hydroxy-3-methoxybenzenesulfonic acid is involved in metabolic pathways related to the breakdown and removal of mucus in the respiratory tract . It interacts with enzymes such as mucolytic enzymes and other cofactors that facilitate the breakdown of mucus . This compound may also affect metabolic flux and metabolite levels related to mucus production and secretion .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-3-methoxybenzenesulfonic acid is transported and distributed primarily in the respiratory tract . It interacts with transporters and binding proteins that facilitate its localization to the epithelial cells lining the respiratory tract . This localization is crucial for its expectorant activity, as it needs to be present in the respiratory tract to exert its effects .
Subcellular Localization
4-Hydroxy-3-methoxybenzenesulfonic acid is localized primarily in the cytoplasm of epithelial cells in the respiratory tract . It may also be found in secretory vesicles where it interacts with mucolytic enzymes . Targeting signals and post-translational modifications may direct it to specific compartments within the cells, ensuring its proper function and activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxybenzenesulfonic acid typically involves the sulfonation of guaiacol. Guaiacol is treated with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4-position of the aromatic ring. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3-methoxybenzenesulfonic acid follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reactants, and reaction time to optimize yield and minimize by-products. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Hydroxy-3-methoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate under specific conditions.
Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
4-Hydroxybenzenesulfonic acid: Lacks the methoxy group, which affects its solubility and reactivity.
3-Methoxybenzenesulfonic acid: Lacks the hydroxyl group, which influences its chemical behavior and applications.
Guaiacol: The parent compound, which lacks the sulfonic acid group.
Uniqueness
4-Hydroxy-3-methoxybenzenesulfonic acid is unique due to the presence of both hydroxyl and methoxy groups along with the sulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications, especially as an expectorant .
特性
CAS番号 |
7134-11-4 |
|---|---|
分子式 |
C7H9KO6S |
分子量 |
260.31 g/mol |
IUPAC名 |
potassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |
InChI |
InChI=1S/C7H8O5S.K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;;/h2-4,8H,1H3,(H,9,10,11);;1H2/q;+1;/p-1 |
InChIキー |
UZXRQGSKGNYWCP-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+] |
Key on ui other cas no. |
7134-11-4 |
同義語 |
guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the isomeric composition of potassium guaiacolsulfonate?
A1: Potassium guaiacolsulfonate is a medication often used as an expectorant. It exists as a mixture of two isomers: 3-hydroxy-4-methoxybenzenesulfonic acid monopotassium and 4-hydroxy-3-methoxybenzenesulfonic acid monopotassium. While both isomers may contribute to the overall therapeutic effect, their individual pharmacological profiles could differ. Therefore, determining the isomeric composition [] is crucial for quality control, ensuring consistent pharmaceutical formulation, and potentially understanding any isomer-specific effects.
Q2: What analytical techniques are available to differentiate and quantify 4-Hydroxy-3-methoxybenzenesulfonic acid from its isomer in potassium guaiacolsulfonate?
A2: The research paper highlights the effectiveness of Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose []. NMR exploits the unique magnetic properties of atomic nuclei to differentiate between the two isomers based on their distinct chemical environments. This technique allows for the simultaneous identification and quantification of both isomers in a potassium guaiacolsulfonate sample, providing valuable information about its composition. The paper also mentions a comparative analysis using High-Performance Liquid Chromatography (HPLC) with a correction factor. While HPLC can separate and quantify the isomers, it requires additional calibration steps for accurate quantification compared to the NMR method.
Q3: What are the advantages of using NMR over other analytical techniques for this specific application?
A3: The research emphasizes the speed, simplicity, and accuracy of the NMR method for determining the content of 4-Hydroxy-3-methoxybenzenesulfonic acid and its isomer in potassium guaiacolsulfonate []. Compared to techniques like HPLC, NMR requires minimal sample preparation and offers a direct measurement of the isomers without needing reference standards for each isomer. This makes NMR a highly efficient and reliable choice for quality control and analysis of potassium guaiacolsulfonate in pharmaceutical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
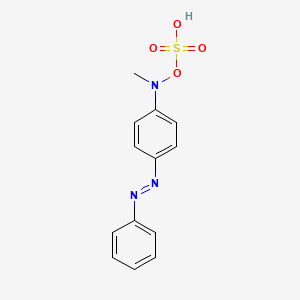
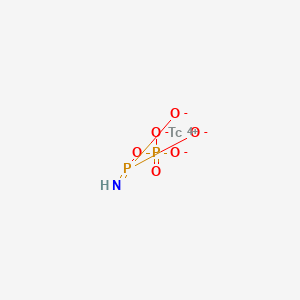
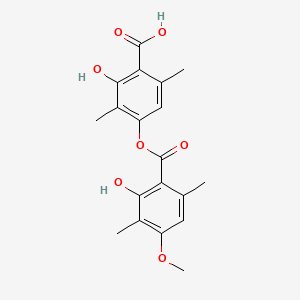
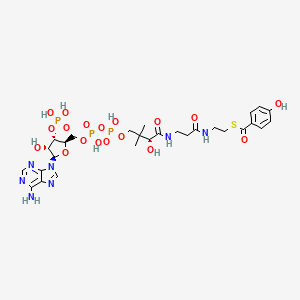

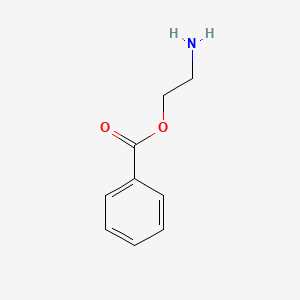
![copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate](/img/structure/B1221956.png)
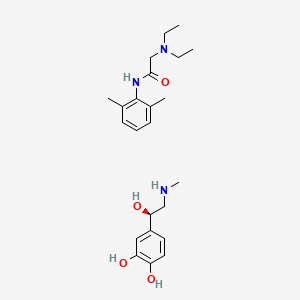

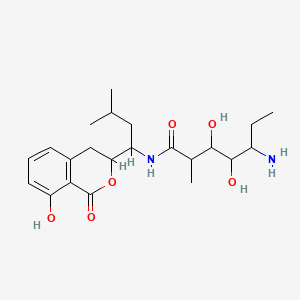
![7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1221962.png)
![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)
